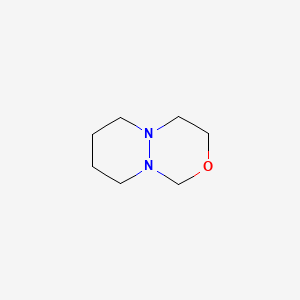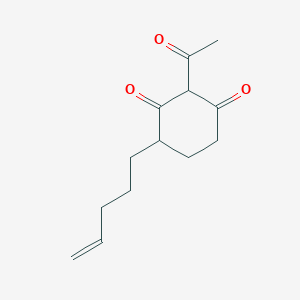
Diethyl hydrogen phosphite--mercury (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Diethyl hydrogen phosphite undergoes various chemical reactions, including:
Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.
Alcoholysis: Transesterification with alcohols to form different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.
Common Reagents and Conditions
Hydrolysis: Accelerated by hydrogen chloride.
Alcoholysis: Driven by removal of ethanol.
P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Alcoholysis: Various phosphites.
P-Alkylation: Alkylated phosphites.
科学研究应用
Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:
Chemistry: Used as a reagent for generating other organophosphorus compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the stabilization of polymers and other industrial processes.
作用机制
The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.
相似化合物的比较
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the mercury component.
Triethyl phosphite: Contains three ethyl groups instead of two.
Phosphorous acid: The parent acid of diethyl hydrogen phosphite.
属性
| 74475-14-2 | |
分子式 |
C4H11HgO3P |
分子量 |
338.69 g/mol |
IUPAC 名称 |
diethyl hydrogen phosphite;mercury |
InChI |
InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3; |
InChI 键 |
QBLIKRRPMSIEIA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(O)OCC.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)


